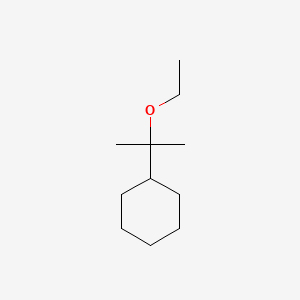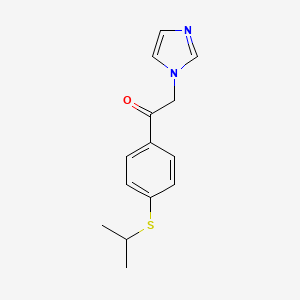
Acetophenone, 2-(1-imidazolyl)-4'-(isopropylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an acetophenone moiety linked to an imidazole ring and an isopropylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- typically involves the reaction of acetophenone derivatives with imidazole and isopropylthiol. The process may include steps such as:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the isopropylthio group:
Final assembly: The final product is obtained by coupling the imidazole and acetophenone moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isopropylthio group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetophenone, 2-(1-imidazolyl)-2-(phenylthio)-
- 2-(1-Imidazolyl)acetonitrile
- 1-Phenethylimidazole derivatives
Uniqueness
Acetophenone, 2-(1-imidazolyl)-4’-(isopropylthio)- is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Propriétés
Numéro CAS |
73932-14-6 |
|---|---|
Formule moléculaire |
C14H16N2OS |
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-(4-propan-2-ylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-11(2)18-13-5-3-12(4-6-13)14(17)9-16-8-7-15-10-16/h3-8,10-11H,9H2,1-2H3 |
Clé InChI |
FUFYQTSXDOTCMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
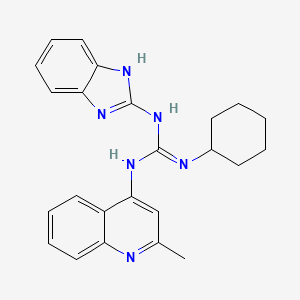





![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
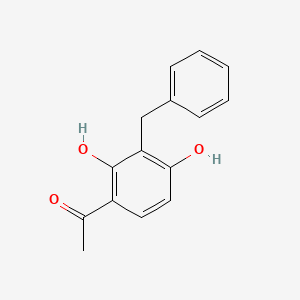
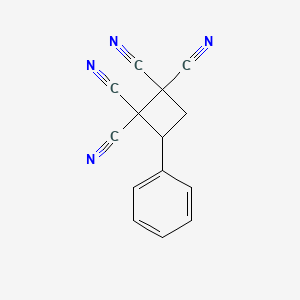
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
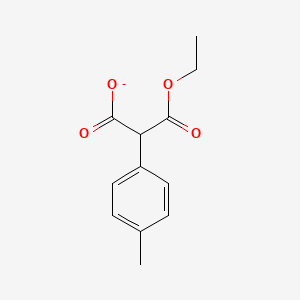
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
